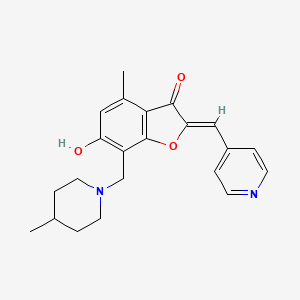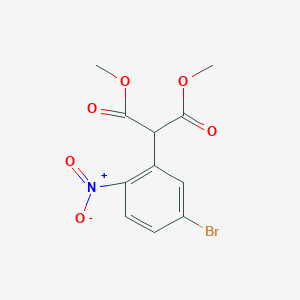
Dimethyl 2-(5-bromo-2-nitrophenyl)malonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 2-(5-bromo-2-nitrophenyl)malonate is an organic compound with the molecular formula C11H10BrNO6. It is a derivative of malonic acid, where the hydrogen atoms on the methylene group are replaced by a 5-bromo-2-nitrophenyl group and two methoxy groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dimethyl 2-(5-bromo-2-nitrophenyl)malonate can be synthesized through a multi-step process. One common method involves the bromination of 2-nitrophenylacetic acid, followed by esterification with methanol in the presence of a strong acid catalyst. The reaction conditions typically include:
Bromination: Using bromine (Br2) in the presence of a solvent like acetic acid.
Esterification: Using methanol (CH3OH) and a strong acid catalyst such as sulfuric acid (H2SO4) to form the dimethyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale bromination: Conducted in industrial reactors with controlled temperature and pressure.
Continuous esterification: Using continuous flow reactors to ensure efficient and consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl 2-(5-bromo-2-nitrophenyl)malonate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst.
Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products Formed
Substitution Products: Depending on the nucleophile, products like 2-(5-azido-2-nitrophenyl)malonate or 2-(5-thiocyanato-2-nitrophenyl)malonate.
Reduction Products: 2-(5-bromo-2-aminophenyl)malonate.
Hydrolysis Products: 2-(5-bromo-2-nitrophenyl)malonic acid.
Applications De Recherche Scientifique
Dimethyl 2-(5-bromo-2-nitrophenyl)malonate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.
Biological Studies: Used in the study of enzyme inhibition and protein-ligand interactions.
Industrial Applications: Employed in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of dimethyl 2-(5-bromo-2-nitrophenyl)malonate involves its interaction with various molecular targets. The bromine and nitro groups can participate in electrophilic and nucleophilic reactions, respectively. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The ester groups can undergo hydrolysis, releasing malonic acid derivatives that can further interact with biological molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl malonate: A simpler ester of malonic acid without the bromine and nitro substituents.
Diethyl malonate: Similar to dimethyl malonate but with ethyl ester groups instead of methyl.
Dimethyl 2-(5-bromo-3-nitrophenyl)malonate: A structural isomer with the nitro group in a different position.
Uniqueness
Dimethyl 2-(5-bromo-2-nitrophenyl)malonate is unique due to the presence of both bromine and nitro groups, which confer distinct reactivity and potential for diverse chemical transformations. This makes it a valuable intermediate in organic synthesis and a useful tool in medicinal chemistry .
Propriétés
IUPAC Name |
dimethyl 2-(5-bromo-2-nitrophenyl)propanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO6/c1-18-10(14)9(11(15)19-2)7-5-6(12)3-4-8(7)13(16)17/h3-5,9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWBWIWMMGAYKFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=C(C=CC(=C1)Br)[N+](=O)[O-])C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
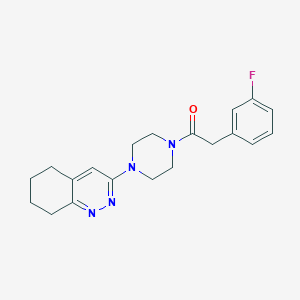
![(1R,4R,5R)-5-Hydroxy-5-phenylbicyclo[2.2.1]heptan-2-one](/img/structure/B2515935.png)
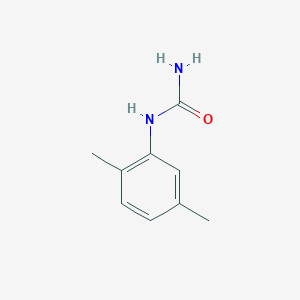
![N-[3-(2-tert-butylpyrimidin-4-yl)propyl]prop-2-enamide](/img/structure/B2515938.png)
![2-(1,2-benzoxazol-3-yl)-1-[4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl]ethan-1-one](/img/structure/B2515940.png)
![ethyl 6-methyl-4-[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/new.no-structure.jpg)
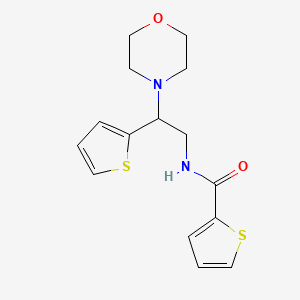
![3-[(3,5-dichlorophenyl)sulfonyl]-2-hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2515944.png)
![2-chloro-N-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide](/img/structure/B2515946.png)
![2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-N-(3-methyl-1,2-oxazol-5-yl)acetamide](/img/structure/B2515947.png)
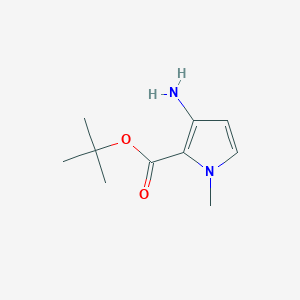
![(E)-methyl 3-methyl-2-((3-methylisoxazole-5-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2515952.png)
![2-methoxy-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]acetamide](/img/structure/B2515955.png)
